Bis-(1,5-hydroxymethylfuran)octa-decylester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(1,5-hydroxymethylfuran)octa-decylester typically involves the esterification of 1,5-hydroxymethylfuran with octadecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis-(1,5-hydroxymethylfuran)octa-decylester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major products are the corresponding alcohols.
Substitution: Depending on the substituent, products can range from halogenated furans to nitrofurans.
Scientific Research Applications
Bis-(1,5-hydroxymethylfuran)octa-decylester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester groups, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis-(1,5-hydroxymethylfuran)octa-decylester involves its interaction with biological molecules through its ester and furan functional groups. The ester groups can undergo hydrolysis, releasing the active furan moiety, which can then interact with various molecular targets such as enzymes and receptors. The furan ring can participate in electron transfer reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Bis-(2,5-dimethylfuran)octa-decylester
- Bis-(2,5-dihydroxymethylfuran)octa-decylester
- Bis-(2,5-diformylfuran)octa-decylester
Uniqueness
Bis-(1,5-hydroxymethylfuran)octa-decylester is unique due to its specific substitution pattern on the furan ring and the presence of long alkyl chains. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
[5-(octadecanoyloxymethyl)furan-2-yl]methyl octadecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(43)45-37-39-35-36-40(47-39)38-46-42(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMWAXKNVIDZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C(O1)COC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H76O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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